![molecular formula C22H14N2S2 B377922 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile CAS No. 331950-54-0](/img/structure/B377922.png)
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, also known as TAT-2, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its unique chemical structure makes it an attractive candidate for use in a variety of lab experiments. In
Aplicaciones Científicas De Investigación
Anticancer Properties
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile derivatives have been studied for their anticancer properties. For instance, acrylonitrile derivatives demonstrated moderate action against specific breast cancer cell lines, highlighting their potential in cancer treatment research (Matiichuk et al., 2022).
Nonlinear Optical Limiting
This compound has applications in optoelectronics, particularly in optical limiting, which is crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. Their nonlinear absorption behavior under laser excitation was studied, demonstrating their utility in photonic devices (Anandan et al., 2018).
Organic Synthesis
In organic chemistry, derivatives of this compound have been synthesized using lithium aluminum hydride, showcasing the versatility of this compound in the field of synthetic chemistry (Frolov et al., 2005).
Fluorescent Properties
The fluorescent properties of thiazolyl-2-acrylonitriles have been explored for potential applications in bioimaging and sensing. These compounds exhibit a range of fluorescent colors, solvatochromism, and have shown good penetration in living cells (Eltyshev et al., 2021).
Fungicidal Activity
This compound derivatives have been reported to exhibit significant fungicidal activity, particularly against Colletotrichum gossypii, indicating their potential use in agricultural applications (Shen De-long, 2010).
Structural Studies
These compounds have been the subject of various structural studies, including X-ray diffraction analysis, which is crucial for understanding their chemical behavior and potential applications in various fields (Pakholka et al., 2021).
Chemosensor Applications
Certain derivatives have been developed as fluorescent chemosensors for specific ions like cyanide anions, demonstrating their potential in environmental monitoring and safety applications (Nagamani et al., 2020).
Propiedades
IUPAC Name |
(E)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2S2/c23-14-19(13-20-7-4-12-25-20)22-24-21(15-26-22)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-13,15H/b19-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSJCHSMFZXPPX-CPNJWEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC=CS4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=CS4)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B377839.png)
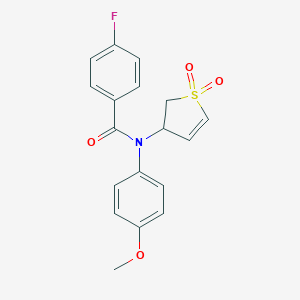
![5-[(2-chlorobenzoyl)amino]-N-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B377841.png)
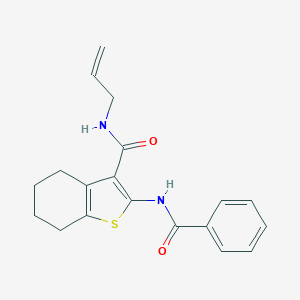
![4-methoxy-N-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B377845.png)
![1,1-Dioxido-4-[(phenoxyacetyl)oxy]tetrahydro-3-thienyl phenoxyacetate](/img/structure/B377846.png)
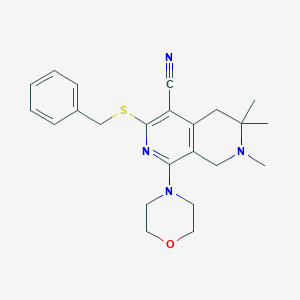
![N-(3,4-Dimethoxybenzyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B377849.png)
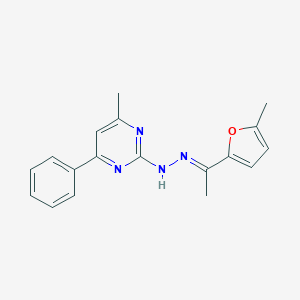
![4-{[(2,4-dimethyl-8-quinolinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B377851.png)
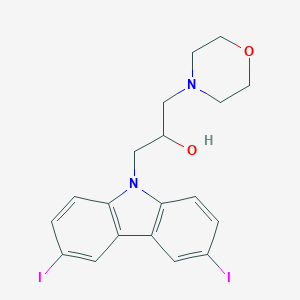
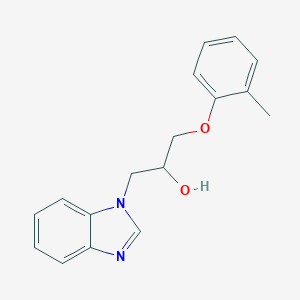
![Methyl 2-{[({1-[(3-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate](/img/structure/B377859.png)
![4-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B377862.png)